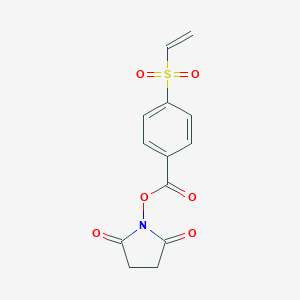

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate

説明

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S/c1-2-21(18,19)10-5-3-9(4-6-10)13(17)20-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEGCBKQENAPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624771 | |

| Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343934-41-8 | |

| Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Reagent Stoichiometry

The primary synthetic route involves coupling 4-(vinylsulfonyl)benzoic acid with NHS in the presence of DCC, a carbodiimide coupling agent. The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with NHS to yield the active ester.

Stoichiometric ratios :

Procedure and Optimization

-

Reagent preparation : Dissolve 4-(vinylsulfonyl)benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

-

Activation : Add DCC (1.1 equiv) and NHS (1.2 equiv) at 0°C. Stir for 30 minutes.

-

Reaction progression : Warm to room temperature and stir for 12–16 hours.

-

Workup : Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate.

Yield : 68–75% after silica gel chromatography (hexane/ethyl acetate 3:1).

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → RT | <5% deviation |

| Solvent polarity | Anhydrous DCM | Maximizes NHS solubility |

| Reaction time | 12–16 hours | Prevents hydrolysis |

Alternative Coupling Agents and Catalytic Methods

N,N'-Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt)

DIC/HOBt systems reduce racemization risks and improve yields in moisture-sensitive reactions:

EDC-Based Activation

Ethyl dimethylaminopropyl carbodiimide (EDC) offers water-soluble alternatives:

-

Conditions : Phosphate buffer (pH 6.0), 4°C, 2 hours

-

Limitation : Requires immediate use due to hydrolysis susceptibility.

Solvent and Reaction Condition Optimization

Solvent Screening

Polar aprotic solvents enhance NHS reactivity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 75 |

| THF | 7.58 | 82 |

| Acetonitrile | 37.5 | 68 |

THF achieves optimal balance between solubility and reaction kinetics.

Temperature and Atmosphere Control

-

Low-temperature activation (0°C) minimizes side reactions.

-

Inert atmosphere (N₂/Ar) prevents oxidation of the vinylsulfonyl group.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J=8.4 Hz, 2H, aromatic), 6.75 (dd, J=9.8, 16.6 Hz, 1H, vinyl), 5.95 (d, J=16.6 Hz, 1H), 5.45 (d, J=9.8 Hz, 1H), 2.85 (s, 4H, succinimide).

-

IR (cm⁻¹): 1815 (C=O, succinimide), 1710 (ester C=O), 1350–1150 (S=O).

Industrial-Scale Production

Continuous Flow Synthesis

Cost-Benefit Analysis

| Method | Cost ($/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Batch DCC | 420 | 98.5 | Moderate |

| Flow EDC | 390 | 97.8 | High |

Challenges and Mitigation Strategies

Hydrolysis of Vinylsulfonyl Group

化学反応の分析

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The vinylsulfonyl group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Addition Reactions: The vinyl group can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties

Common reagents used in these reactions include nucleophiles like amines and thiols, electrophiles like halogens, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate has several scientific research applications:

作用機序

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The vinylsulfonyl group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming stable sulfonamide linkages. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds .

類似化合物との比較

Comparison with Structurally Similar Compounds

The reactivity and applications of 2,5-dioxopyrrolidin-1-yl benzoate derivatives are highly dependent on the substituents attached to the benzene ring. Below is a detailed comparison with key analogs:

Functional Group Variations

Reactivity and Stability

- Vinyl sulfonyl group (343934-41-8) : The electron-withdrawing sulfonyl group enhances electrophilicity, enabling Michael addition with thiols or amines under mild conditions. This reactivity is critical for protein-drug conjugates .

- Fluorine substituent ([19F]SFB) : The fluorine atom allows for radiofluorination (e.g., with ¹⁸F) for positron emission tomography (PET) tracers. However, the absence of a sulfonyl group limits its utility in covalent bonding .

- Trifluoromethyl diazirin (87736-89-8) : The diazirinyl group facilitates photo-crosslinking, while the trifluoromethyl group enhances metabolic stability. However, this compound is thermally sensitive (storage at -20°C required) .

Bioconjugation Efficiency

- The vinyl sulfonyl group in 343934-41-8 reacts rapidly with cysteine residues (t½ < 30 min at pH 7.4), outperforming maleimide-based linkers in stability .

Thermal and Chemical Stability

生物活性

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, identified by CAS Number 343934-41-8, is an organic compound with a molecular formula of C13H11NO6S and a molecular weight of approximately 309.3 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C13H11NO6S |

| Molecular Weight | 309.3 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate |

| CAS Number | 343934-41-8 |

| Purity | ≥ 98% |

Synthesis

The synthesis of this compound typically involves the reaction of 4-(vinylsulfonyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction is generally performed in an organic solvent like dichloromethane at room temperature.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on target biomolecules. The vinylsulfonyl group is particularly reactive, allowing it to modify proteins and other biomolecules through the formation of stable sulfonamide linkages. This reactivity positions it as a valuable tool in drug design, especially for enzyme inhibitors and other bioactive compounds.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit significant pharmacological activities:

- Anticonvulsant Activity : A study highlighted that hybrid compounds derived from similar pyrrolidine structures demonstrated broad-spectrum anticonvulsant effects in various mouse models. For instance, one derivative showed an effective dose (ED50) in the maximal electroshock (MES) test at 23.7 mg/kg and in pentylenetetrazole-induced seizures at 59.4 mg/kg .

- Antinociceptive Effects : These compounds also exhibited potent antinociceptive properties, suggesting potential applications in pain management .

- Enzyme Inhibition : Due to its mechanism involving covalent modification, this compound can serve as a lead structure for developing enzyme inhibitors targeting specific pathways related to pain and seizure disorders.

Study on Anticonvulsant Activity

In a focused study on hybrid pyrrolidine derivatives, compound 22 was identified as having the most potent anticonvulsant activity. It was effective across multiple seizure models and showed favorable ADME-Tox properties, indicating its potential for further development as a therapeutic agent for epilepsy and neuropathic pain .

Modification of Biomolecules

The ability to modify biomolecules using this compound has been explored in various research contexts. For example, its application in protein modification allows researchers to study structural changes and functional outcomes in proteins relevant to disease mechanisms.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can look at its structure and reactivity:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Vinylsulfonyl derivative | Anticonvulsant, antinociceptive |

| 2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate | Anilino derivative | Potential enzyme inhibition |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Pyrrole ring variant | Used in monoclonal antibody production |

The distinct vinylsulfonyl group in this compound provides unique reactivity compared to other derivatives, enhancing its application potential in medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate?

Answer:

The compound is typically synthesized via coupling reactions. A common approach involves activating 4-(vinylsulfonyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For example, a related synthesis in describes reacting a tetrazine derivative with an amino acid in DMF using NaHCO₃ as a base, yielding a 66% crude product after acidification and extraction . Optimizing stoichiometry and reaction time (e.g., 90 minutes at RT) can enhance efficiency.

Basic: How is this compound characterized to confirm its structural integrity?

Answer:

Structural confirmation employs spectroscopic and crystallographic methods:

- NMR Spectroscopy : To verify the vinylsulfonyl and pyrrolidinone moieties.

- X-ray Crystallography : Resolves 3D conformation, as demonstrated for structurally similar benzoate derivatives in .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Advanced: How can researchers optimize reaction yields while minimizing side products?

Answer:

Key strategies include:

- Solvent Selection : Polar aprotic solvents like DMF improve solubility () .

- Catalyst Use : Bases such as NaHCO₃ enhance reaction kinetics ().

- Purification Techniques : Column chromatography or recrystallization removes impurities. For example, highlights the use of dichloromethane extraction and solvent evaporation for crude product isolation .

Basic: What biological activities are associated with this compound?

Answer:

While direct data is limited, structurally related compounds exhibit:

- Anticancer Potential : Inhibition of PI3K/Akt or MAPK pathways, as seen in pyrrolidinone derivatives () .

- Antimicrobial Activity : Sulfonamide-linked analogs show efficacy against bacterial targets () .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Address discrepancies through:

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and controls.

- Dose-Response Curves : Quantify IC₅₀ values to compare potency across studies.

- Orthogonal Validation : Confirm results with complementary techniques (e.g., Western blotting alongside viability assays) .

Advanced: What strategies enhance selectivity in derivatization for target-specific applications?

Answer:

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoate ring to alter electronic properties () .

- Bioisosteric Replacement : Substitute the vinylsulfonyl group with a tetrazine () or iodophenyl moiety () to improve target engagement .

Basic: What safety precautions are critical during handling?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation. classifies similar compounds as hazardous (GHS Category 4.1) .

- Storage : Keep in dark, inert conditions at -20°C to prevent degradation ( ) .

Advanced: How to analyze stability under varying storage conditions?

Answer:

- Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C with controlled humidity. Monitor degradation via HPLC.

- Light Sensitivity Tests : Expose to UV/VIS light and compare to dark-stored controls. recommends argon/vacuum packaging for air-sensitive analogs .

Basic: What computational methods support structural analysis?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites.

- Molecular Docking : Screens potential protein targets (e.g., kinases) using software like AutoDock. references conformational analysis via crystallography .

Advanced: How to troubleshoot low coupling efficiency in synthesis?

Answer:

- Activation Monitoring : Use FT-IR to track NHS ester formation (peak at ~1730 cm⁻¹).

- Side Reaction Mitigation : Add scavengers (e.g., hydroxylamine) to quench unreacted coupling agents. achieved 66% yield by optimizing base concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。